3-Methyl-1-(morpholin-4-yl)-2-[(prop-2-yn-1-yl)amino]butan-1-one
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Overview
Description
3-Methyl-1-(morpholin-4-yl)-2-[(prop-2-yn-1-yl)amino]butan-1-one, also known as MPAA, is a chemical compound that has gained considerable attention in the scientific research community due to its potential therapeutic applications. MPAA is a synthetic compound that belongs to the class of alkyne-containing ketones. The compound has been synthesized using various methods, and its mechanism of action and physiological effects have been studied extensively.
Mechanism of Action
The mechanism of action of 3-Methyl-1-(morpholin-4-yl)-2-[(prop-2-yn-1-yl)amino]butan-1-one is not fully understood, but it has been proposed that the compound acts by inhibiting the activity of enzymes such as cyclooxygenase-2 (COX-2) and histone deacetylase (HDAC). COX-2 is involved in the production of pro-inflammatory cytokines, and its inhibition by this compound can lead to a reduction in inflammation. HDAC is involved in the regulation of gene expression, and its inhibition by this compound can lead to changes in gene expression patterns that can contribute to the anti-cancer activity of the compound.
Biochemical and Physiological Effects:
This compound has been shown to exhibit various biochemical and physiological effects. The compound has been reported to inhibit the production of pro-inflammatory cytokines, induce apoptosis, and inhibit cell proliferation. This compound has also been shown to modulate the expression of genes involved in inflammation, cell cycle regulation, and apoptosis. The compound has been reported to be well-tolerated in animal studies, and no significant toxicity has been observed.
Advantages and Limitations for Lab Experiments
3-Methyl-1-(morpholin-4-yl)-2-[(prop-2-yn-1-yl)amino]butan-1-one has several advantages for lab experiments. The compound is easy to synthesize, and its purity and yield can be improved by using appropriate purification techniques. This compound has been shown to exhibit anti-inflammatory, anti-cancer, and anti-viral activities, making it a promising candidate for further research. However, there are also some limitations associated with the use of this compound in lab experiments. The compound is relatively new, and its mechanism of action is not fully understood. Further research is needed to elucidate the molecular targets of this compound and its downstream effects.
Future Directions
There are several future directions for the research on 3-Methyl-1-(morpholin-4-yl)-2-[(prop-2-yn-1-yl)amino]butan-1-one. One of the key areas of interest is the development of this compound-based drugs for the treatment of inflammatory diseases, cancer, and viral infections. The identification of the molecular targets of this compound and its downstream effects can provide valuable insights into the mechanism of action of the compound. The development of more potent and selective analogs of this compound can also lead to the discovery of novel therapeutics. The use of this compound in combination with other drugs can also be explored to enhance its therapeutic efficacy. Finally, the safety and toxicity of this compound in humans need to be evaluated in clinical trials before it can be used as a therapeutic agent.
Synthesis Methods
The synthesis of 3-Methyl-1-(morpholin-4-yl)-2-[(prop-2-yn-1-yl)amino]butan-1-one has been reported by various research groups using different methods. One of the most common methods involves the reaction of 4-morpholinobutan-1-ol with propargyl bromide to obtain 4-(prop-2-yn-1-yl)morpholine. This intermediate is then reacted with 3-methyl-2-oxobutanenitrile to obtain this compound. Other methods involve the use of different starting materials and reaction conditions. The purity and yield of this compound can be improved by using appropriate purification techniques such as column chromatography.
Scientific Research Applications
3-Methyl-1-(morpholin-4-yl)-2-[(prop-2-yn-1-yl)amino]butan-1-one has been studied extensively for its potential therapeutic applications. The compound has been reported to exhibit anti-inflammatory, anti-cancer, and anti-viral activities. The anti-inflammatory activity of this compound has been attributed to its ability to inhibit the production of pro-inflammatory cytokines such as TNF-α and IL-6. The anti-cancer activity of this compound has been demonstrated in various cancer cell lines, and the compound has been shown to induce apoptosis and inhibit cell proliferation. The anti-viral activity of this compound has been reported against various viruses such as influenza virus, herpes simplex virus, and HIV-1.
properties
IUPAC Name |
3-methyl-1-morpholin-4-yl-2-(prop-2-ynylamino)butan-1-one |
Source
|
---|---|---|
Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H20N2O2/c1-4-5-13-11(10(2)3)12(15)14-6-8-16-9-7-14/h1,10-11,13H,5-9H2,2-3H3 |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
ZXPJJDZFKMKSET-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)C(C(=O)N1CCOCC1)NCC#C |
Source
|
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H20N2O2 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
224.30 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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